molecular formula C18H19N3OS B12710667 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7,8,9-hexahydro-3-amino-2-(phenylmethyl)- CAS No. 120354-27-0

4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7,8,9-hexahydro-3-amino-2-(phenylmethyl)-

Cat. No.: B12710667
CAS No.: 120354-27-0
M. Wt: 325.4 g/mol
InChI Key: ZGALIQYPWPFFLR-UHFFFAOYSA-N
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Description

4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7,8,9-hexahydro-3-amino-2-(phenylmethyl)- is a complex heterocyclic compound that features a unique fusion of cycloheptane, thieno, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7,8,9-hexahydro-3-amino-2-(phenylmethyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a thiophene derivative with a suitable amine, followed by cyclization and functional group modifications . The reaction conditions often require the use of solvents such as dimethylformamide and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7,8,9-hexahydro-3-amino-2-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7,8,9-hexahydro-3-amino-2-(phenylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7,8,9-hexahydro-3-amino-2-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

Properties

CAS No.

120354-27-0

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

4-amino-5-benzyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C18H19N3OS/c19-21-15(11-12-7-3-1-4-8-12)20-17-16(18(21)22)13-9-5-2-6-10-14(13)23-17/h1,3-4,7-8H,2,5-6,9-11,19H2

InChI Key

ZGALIQYPWPFFLR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N(C(=N3)CC4=CC=CC=C4)N

Origin of Product

United States

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